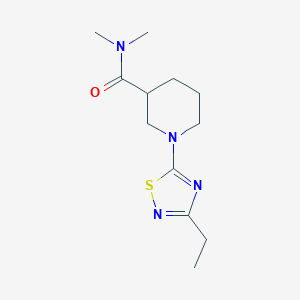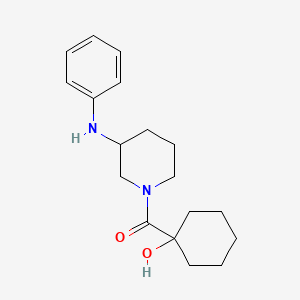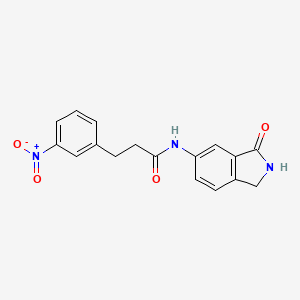![molecular formula C14H20N4S B7078531 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7078531.png)
5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiomorpholine derivative, which is then reacted with a pyridine derivative under specific conditions to introduce the amino and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study its interactions with biological molecules, such as proteins or nucleic acids. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications could extend to areas such as catalysis, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile include other pyridine derivatives with amino and carbonitrile groups, as well as thiomorpholine-containing compounds. Examples include:
- 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine
- 5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, stability, and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[(2-methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-14(2,18-5-7-19-8-6-18)11-17-13-4-3-12(9-15)16-10-13/h3-4,10,17H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHUXVRVDMKFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CN=C(C=C1)C#N)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B7078462.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![6-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7078494.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-2-propylmorpholine-4-carboxamide](/img/structure/B7078501.png)
![1-[2-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7078506.png)
![(3-Chlorophenyl)-[4-(3-hydroxy-5-methylpyridine-2-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7078508.png)


![3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7078524.png)
![5-[1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B7078538.png)
